![molecular formula C19H24N4O4S2 B2549806 7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421499-66-2](/img/structure/B2549806.png)
7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide” is also known as Glimepiride sulfonamide . It is a derivative of Glimepiride, which is an oral hypoglycemic medication used in the treatment of diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C16H21N3O4S . It is categorized under aromatics, heterocycles, sulfur, and selenium compounds . The exact molecular structure is not provided in the retrieved sources.
Physical And Chemical Properties Analysis
This compound appears as a white solid . Its molecular weight is 351.42 g/mol . No further physical or chemical properties are provided in the retrieved sources.
Wissenschaftliche Forschungsanwendungen
- The compound shares structural similarities with glimepiride, a widely used antidiabetic drug. Glimepiride is known for its ability to stimulate insulin secretion and enhance glucose uptake in peripheral tissues. Investigating the potential of this compound as an antidiabetic agent could be valuable for drug development .
- The pyrimidothiazine core of this compound contains both nitrogen and sulfur atoms. Researchers can explore its reactivity in heterocycle synthesis. By functionalizing the side chains or modifying the core structure, novel heterocyclic compounds with diverse biological activities may be obtained .
- Sulfonamides have been investigated for their potential as anticancer agents due to their inhibitory effects on enzymes involved in cell growth and proliferation. The presence of the sulfonamide group in this compound suggests that it might exhibit similar properties. Researchers could explore its cytotoxicity against cancer cell lines .
- Sulfonamides are known to inhibit enzymes involved in inflammation pathways. This compound’s sulfonamide moiety could be relevant for developing anti-inflammatory drugs. In vitro and in vivo studies could assess its impact on inflammatory markers .
- The unique structure of this compound, combining a pyrimidothiazine ring with a sulfonamide group, could make it a promising candidate for antimicrobial research. Evaluating its activity against bacteria, fungi, and parasites would be informative .
- Some sulfonamides have demonstrated neuroprotective effects in preclinical studies. Researchers could investigate whether this compound offers similar benefits, potentially targeting neurodegenerative diseases or brain injuries .
- The lipophilic and hydrophilic regions in the compound’s structure could be exploited for drug delivery. Formulating it into nanoparticles or micelles might enhance its solubility and bioavailability .
- Molecular docking and dynamics simulations could predict the compound’s interactions with specific protein targets. Researchers could explore its binding affinity to enzymes, receptors, or transporters relevant to various diseases .
Antidiabetic Properties
Heterocycle Synthesis
Anticancer Activity
Anti-inflammatory Effects
Antimicrobial Activity
Neuroprotective Potential
Drug Delivery Systems
Computational Studies
Eigenschaften
IUPAC Name |
7-ethyl-8-methyl-6-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S2/c1-3-16-12(2)22-19-23(18(16)25)10-14(11-28-19)17(24)21-9-8-13-4-6-15(7-5-13)29(20,26)27/h4-7,14H,3,8-11H2,1-2H3,(H,21,24)(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DESOYNJCAKICSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.